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Compound of Interest

Compound Name: 6-Carboxy-fluorescein

Cat. No.: B8005017

An In-depth Guide to the Core Properties, Applications, and Experimental Protocols of a
Versatile Fluorescent Probe.

Introduction

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that has become an
indispensable tool in molecular biology, diagnostics, and drug development. Belonging to the
fluorescein family, 6-FAM is prized for its bright green fluorescence, good water solubility, and
the presence of a carboxylic acid group that facilitates its conjugation to a wide array of
biomolecules.[1][2] This guide provides a comprehensive overview of 6-FAM for researchers
new to its use, detailing its fundamental properties, key applications, and step-by-step
experimental protocols.

Core Properties of 6-Carboxyfluorescein

6-FAM is a derivative of fluorescein characterized by a carboxyl group attached to the benzene
ring.[3] Commercially, it is often available as a single isomer (6-FAM) or as a mixture of isomers
(5(6)-FAM).[3] The carboxyl group provides a reactive handle for covalent attachment to
primary amines on biomolecules, typically through activation as an N-hydroxysuccinimide
(NHS) ester.[4]

Chemical and Physical Properties
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The fundamental chemical and physical properties of 6-Carboxyfluorescein are summarized in
the table below, providing essential data for its use in experimental settings.

Property Value Reference
Chemical Formula C21H1207 [3]

Molar Mass 376.32 g/mol [3]
Appearance Yellow to orange solid

Solubility Soluble in DMSO, DMF, and

methanol

Spectral Properties

The fluorescence of 6-FAM is central to its utility. Its spectral characteristics are summarized
below. It is important to note that the fluorescence of 6-FAM is pH-dependent, with its intensity
decreasing below pH 7. Optimal performance is typically achieved in the pH range of 7.5 to 8.5.

[5]

Value (in aqueous buffer,

Spectral Property Reference
pH ~8-9)

Excitation Maximum (Aex) ~495 nm [3]

Emission Maximum (Aem) ~517 nm [3]

>72,000 M~*cm~t at ~492 nm

Molar Extinction Coefficient (g) )
in 0.01N NaOH

Quantum Yield (®) ~0.93 (similar to fluorescein) [6]

Key Applications and Experimental Protocols

6-FAM's versatility has led to its adoption in a multitude of applications. This section details the
methodologies for some of its most common uses.

Labeling of Biomolecules with 6-FAM NHS Ester
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The most frequent application of 6-FAM is the covalent labeling of proteins, peptides, and
oligonucleotides. The carboxylic acid of 6-FAM is typically activated as an N-
hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target
biomolecule to form a stable amide bond.

Caption: Workflow for labeling an 1gG antibody with 6-FAM NHS ester.
This protocol is adapted for labeling approximately 1 mg of an IgG antibody.
Materials:

e IgG Antibody (free of amine-containing stabilizers like Tris or BSA)

e 6-FAM, SE (N-hydroxysuccinimide ester)

e Anhydrous Dimethyl Sulfoxide (DMSO)

e Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
 Purification/Desalting Column (e.g., Sephadex G-25)

o Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

e Antibody Preparation:

o Dissolve or buffer exchange the 1gG antibody into the Reaction Buffer to a final
concentration of 2.5 mg/mL.[7] If the antibody solution contains Tris or other amine-
containing buffers, it must be dialyzed against PBS and then into the Reaction Buffer.

e Dye Preparation:
o Allow the vial of 6-FAM NHS ester to warm to room temperature before opening.

o Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-FAM NHS ester
in anhydrous DMSO. For example, to label 1 mg of IgG (MW ~150,000 Da), a 10-20 fold
molar excess of the dye is typically used.
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e Labeling Reaction:

o While gently vortexing the antibody solution, add the calculated volume of the 10 mM 6-
FAM NHS ester stock solution. A common starting point is a 15:1 molar ratio of dye to
antibody.[7]

o Incubate the reaction for 1 hour at room temperature, protected from light.[7]
 Purification:

o Separate the labeled antibody from unreacted dye using a size-exclusion chromatography
column (e.g., a desalting column) equilibrated with PBS.[7] The first colored fraction to
elute will be the labeled antibody.

o Determination of Degree of Labeling (DOL):

o The DOL, or the average number of dye molecules per antibody, can be determined by
measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for
6-FAM).

5'-Labeling of Oligonucleotides

6-FAM is a popular choice for labeling synthetic DNA and RNA oligonucleotides, which can
then be used as primers in PCR and sequencing, or as probes in hybridization assays.[2] The
labeling is typically performed during solid-phase synthesis by incorporating a 6-FAM
phosphoramidite at the 5' terminus. Alternatively, an amine-modified oligonucleotide can be
synthesized and then labeled with 6-FAM NHS ester post-synthetically.

Preparation

Prepare 6-FAM NHS Ester Stock Labeling Reaction Purification & Analysis
(10 mM in anhydrous DMSO)
T Add Dye to Oligo Incubate for 4 hours to overnight Purify Labeled Oligo Confirm Labeling
! 4 9 (Room temperature or on ice) (e.g., Gelfiltration, HPLC) (Spectrophotometry, Mass Spectrometry)
Dissolve Amine-Modified Oligo
(in 0.1 M NaHCOs, pH 8.3)
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Caption: Post-synthetic 5'-labeling of an amine-modified oligonucleotide.

Materials:

5'-Amine-modified oligonucleotide

6-FAM, SE (N-hydroxysuccinimide ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Purification supplies (e.g., gel filtration column or HPLC system)
Procedure:

¢ Oligonucleotide Preparation: Dissolve the 5-amine-modified oligonucleotide in the Reaction
Buffer.

o Dye Preparation: Prepare a fresh 10 mM stock solution of 6-FAM NHS ester in anhydrous
DMSO.

o Labeling Reaction: Add a molar excess of the 6-FAM NHS ester solution to the
oligonucleotide solution. The optimal molar ratio may need to be determined empirically but a
10- to 50-fold excess is a good starting point. Incubate the reaction for at least 4 hours at
room temperature or overnight on ice, protected from light.[2]

« Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using gel
filtration, ethanol precipitation, or reverse-phase HPLC.

e Analysis: Confirm the successful labeling by measuring the absorbance spectrum of the
purified product and, if possible, by mass spectrometry.

Fluorescence Polarization (FP) Assays
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Fluorescence polarization is a powerful technique for studying molecular interactions in
solution. It is based on the principle that the polarization of fluorescence emission is dependent
on the rotational speed of the fluorescent molecule. A small, rapidly tumbling 6-FAM-labeled
molecule (e.g., a peptide or a small molecule) will have a low fluorescence polarization. Upon
binding to a larger molecule (e.g., a protein), its rotation slows down, resulting in an increase in
fluorescence polarization. This change can be used to determine binding affinities and screen

for inhibitors of the interaction.[8]

Assay Setup

Prepare Reagents:
- 6-FAM Labeled Ligand (Tracer)
- Protein Target
- Unlabeled Competitor

Binding & Competition

Incubate Tracer and Protein
(High Polarization)

Add Competitor
(Displaces Tracer, Low Polarization)

Measurement & Analysis

[Measure Fluorescence PolarizatiorD

:

[Determine Binding Affinity (Kd) or ICS(D

Click to download full resolution via product page

Caption: Workflow for a competitive fluorescence polarization assay.
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Materials:

e 6-FAM labeled peptide (tracer)

e Protein of interest

o Unlabeled competitor peptide or small molecule

e Assay Buffer (e.g., 20 mM HEPES, 150 mM NacCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[9]

e Black, opaque 384-well microplate

o Fluorescence plate reader with polarization filters for 6-FAM (Excitation ~485 nm, Emission
~530 nm)

Procedure:

o Reagent Preparation: Prepare stock solutions of the 6-FAM labeled peptide, the protein, and
the unlabeled competitor in the Assay Buffer.

e Binding Assay (to determine Kd):

o In the wells of the microplate, add a fixed, low concentration of the 6-FAM labeled peptide
(e.g., 10 nM).[9]

o Add increasing concentrations of the protein to the wells.

o Bring the final volume in each well to a constant value with Assay Buffer.

o Incubate the plate at room temperature for a sufficient time to reach binding equilibrium
(e.q., 1 hour), protected from light.[9]

o Measure the fluorescence polarization.

o Plot the fluorescence polarization as a function of the protein concentration and fit the data
to a binding curve to determine the dissociation constant (Kd).

o Competition Assay (to determine 1C50):
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o In the wells of the microplate, add the 6-FAM labeled peptide and the protein at
concentrations that give a high polarization signal (typically the protein concentration is at
or slightly above the Kd).

o Add increasing concentrations of the unlabeled competitor.
o Incubate and measure the fluorescence polarization as described above.

o Plot the fluorescence polarization as a function of the competitor concentration to
determine the IC50 value.

Sanger Sequencing

In automated Sanger sequencing, 6-FAM is commonly used to label one of the four

dideoxynucleotide triphosphates (ddNTPSs) or the sequencing primer.[10][11] When a 6-FAM
labeled ddNTP is incorporated during the sequencing reaction, it terminates the extension of
the DNA strand. The resulting fragments, each ending with a fluorescently labeled base, are
then separated by size using capillary electrophoresis. A laser excites the 6-FAM dye, and a
detector records the emitted fluorescence, allowing the determination of the DNA sequence.

Fragment Separation Detection & Analysis

Perform Thermal Cyc\lng]%@umy Labeled Fvagmems]—»[Capn\ary ]—»[L Induced Dexecuon]—»[eeneraxe Chromatogram and Determine Sequenca

7o)

Click to download full resolution via product page
Caption: Workflow for Sanger sequencing using a 5'-FAM labeled primer.
Materials:
o Purified DNA template (e.g., plasmid or PCR product)

+ 5'-FAM labeled sequencing primer
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e Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPSs)
e Thermal cycler
o Capillary electrophoresis-based DNA sequencer

Procedure:

Reaction Setup:

o In a PCR tube, combine the DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng
of a PCR product), the 5-FAM labeled primer (e.g., 3.2 pmol), and the contents of the
cycle sequencing kit according to the manufacturer's instructions.

Thermal Cycling:

o Perform cycle sequencing in a thermal cycler. A typical program involves an initial
denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

Purification:

o Purify the sequencing reaction products to remove unincorporated ddNTPs, dNTPs, and
primers. This can be done by ethanol/EDTA precipitation or using a commercial clean-up
kit.

Capillary Electrophoresis:

o Resuspend the purified fragments in a formamide-based loading buffer and denature them
by heating.

o Load the samples onto the capillary electrophoresis instrument.

Data Analysis:

o The instrument's software will automatically detect the fluorescence from the 6-FAM
labeled fragments as they pass the detector, generating a chromatogram from which the
DNA sequence can be read.

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8005017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Proliferation Assays using CFSE

6-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE) is a cell-permeable
derivative of 6-FAM that is widely used to monitor cell proliferation.[12][13] Once inside the cell,
intracellular esterases cleave the acetate groups, rendering the molecule fluorescent and
amine-reactive. The activated dye then covalently attaches to intracellular proteins. As the
labeled cells divide, the fluorescent dye is distributed equally between the daughter cells,
resulting in a halving of the fluorescence intensity with each cell division. This can be quantified
by flow cytometry, allowing for the tracking of multiple generations of cells.[1][14]

Cell Labeling Cell Culture & Proliferation Flow Cytometry Analysis
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Caption: Workflow for a cell proliferation assay using CFSE and flow cytometry.
Materials:
o Cells of interest (e.g., lymphocytes)
o CFSE (Carboxyfluorescein diacetate, succinimidyl ester)
e Anhydrous Dimethyl Sulfoxide (DMSO)
o Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
e Complete cell culture medium
e Flow cytometer

Procedure:
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o Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a
concentration of 1-10 x 10° cells/mL in PBS or HBSS.

e CFSE Staining:

o

Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[13]

[¢]

Dilute the CFSE stock solution in pre-warmed (37°C) PBS to the desired final working
concentration (typically 1-10 puM, which should be optimized for the specific cell type).[13]

[¢]

Add the CFSE working solution to the cell suspension and mix gently.

[¢]

Incubate for 15-20 minutes at 37°C, protected from light.[12][13]
» Quenching and Washing:

o Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium
(containing serum) and incubate for 5 minutes.

o Centrifuge the cells and wash them twice with complete culture medium to remove any
unbound dye.

e Cell Culture:

o Resuspend the labeled cells in fresh, pre-warmed complete culture medium and plate
them under the desired experimental conditions (e.g., with or without a mitogenic
stimulus).

e Flow Cytometry Analysis:

o At various time points after stimulation, harvest the cells and analyze them by flow
cytometry.

o The CFSE fluorescence is typically detected in the FITC channel (FL1).

o On a histogram of fluorescence intensity, each peak of successively halved fluorescence
represents a generation of cell division.
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Conclusion

6-Carboxyfluorescein is a robust and versatile fluorescent dye that has proven to be an
invaluable tool for novice and experienced researchers alike. Its bright fluorescence, well-
characterized spectral properties, and straightforward conjugation chemistry make it suitable
for a wide range of applications, from labeling individual biomolecules to tracking the
proliferation of entire cell populations. By understanding its core properties and following
established experimental protocols, researchers can effectively harness the power of 6-FAM to
advance their scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/celltrace-cfse-cell-proliferation-protocol.html
https://flowcytometry.utoronto.ca/wp-content/uploads/2016/01/Proliferation-CFSE.pdf
https://www.benchchem.com/product/b8005017#introduction-to-6-carboxyfluorescein-for-novice-researchers
https://www.benchchem.com/product/b8005017#introduction-to-6-carboxyfluorescein-for-novice-researchers
https://www.benchchem.com/product/b8005017#introduction-to-6-carboxyfluorescein-for-novice-researchers
https://www.benchchem.com/product/b8005017#introduction-to-6-carboxyfluorescein-for-novice-researchers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8005017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8005017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

